molecular formula C18H15N5O4S2 B3408551 3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide CAS No. 877641-83-3

3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B3408551
CAS No.: 877641-83-3
M. Wt: 429.5 g/mol
InChI Key: CDXYTBZBARGMRZ-UHFFFAOYSA-N
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Description

3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a triazole ring with a thiazole ring, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . The reaction conditions often require the use of acid catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced triazole-thiazole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the enzyme PARP-1, which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure.

    Trazodone: An antidepressant with a triazole moiety.

    Nefazodone: An antidepressant with a triazole ring.

Uniqueness

What sets 3-nitro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide apart is its combination of a triazole ring with a thiazole ring, which is not commonly found in other compounds. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development.

Properties

CAS No.

877641-83-3

Molecular Formula

C18H15N5O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

3-nitro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H15N5O4S2/c24-23(25)14-7-4-8-16(11-14)29(26,27)19-10-9-15-12-28-18-20-17(21-22(15)18)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2

InChI Key

CDXYTBZBARGMRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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